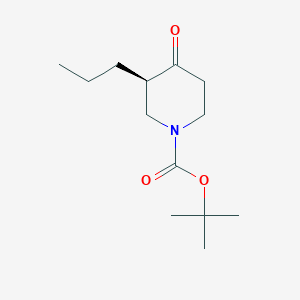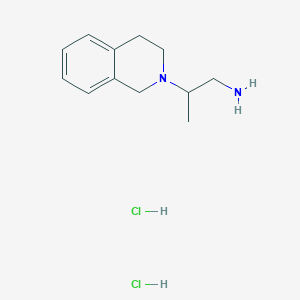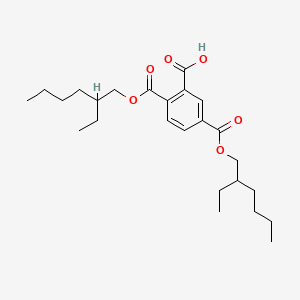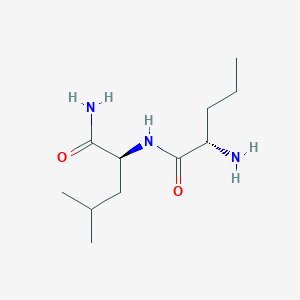
tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE: is a chemical compound that belongs to the class of piperidines. It is a crystalline solid with a white to pale yellow color. This compound is used as an intermediate in the synthesis of various chemicals, especially pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE typically involves the reaction of dimethyl-hydrazone with N,N’-dimethylpropylene urea in anhydrous tetrahydrofuran (THF) under an argon atmosphere at low temperatures . The reaction is initiated by the addition of butyllithium (BuLi) solution in hexane, followed by stirring for a couple of hours .
Industrial Production Methods: Industrial production methods for TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE are not widely documented.
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms involving piperidine derivatives.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of fine chemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL 4-OXO-3-ALLYLPIPERIDINE-1-CARBOXYLATE
Comparison: TERT-BUTYL 4-OXO-3-PROPYLPIPERIDINE-1-CARBOXYLATE is unique due to its specific propyl group at the 3-position of the piperidine ring. This structural feature distinguishes it from other similar compounds and can influence its chemical reactivity and biological activity. For example, the presence of the propyl group may affect the compound’s binding affinity to certain molecular targets, thereby altering its pharmacological properties.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (3R)-4-oxo-3-propylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
NKFIUBSEBGYGEF-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCCC1CN(CCC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)







![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
![3-[(2S)-morpholin-2-yl]propanoic acid](/img/structure/B12341406.png)
![[1]Benzothieno[2,3-d]pyrimidine-6-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-oxo-, ethyl ester](/img/structure/B12341413.png)


